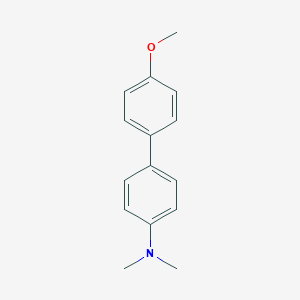

4-(4-methoxyphenyl)-N,N-dimethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-16(2)14-8-4-12(5-9-14)13-6-10-15(17-3)11-7-13/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKARNYYOCINPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001247348 | |

| Record name | 4′-Methoxy-N,N-dimethyl[1,1′-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18158-44-6 | |

| Record name | 4′-Methoxy-N,N-dimethyl[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18158-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-Methoxy-N,N-dimethyl[1,1′-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Basic Properties of 4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine

This technical guide provides a comprehensive overview of the basic properties of 4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine. The document details the physicochemical characteristics, with a focus on its basicity, and includes generalized experimental protocols for its characterization.

Physicochemical Properties

The properties of 4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine are influenced by its biphenyl structure, the electron-donating N,N-dimethylamino group, and the methoxy group. While specific experimental data for this compound is limited in publicly available literature, its properties can be compared with and estimated from structurally related analogs.

Table 1: Physicochemical Data of 4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine and Related Analogs

| Property | 4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine | N,N-Dimethylaniline[1][2][3][4] | 4-Methoxyaniline (p-Anisidine)[5] |

| Molecular Formula | C₁₅H₁₇NO | C₈H₁₁N | C₇H₉NO |

| Molecular Weight | 227.30 g/mol | 121.18 g/mol | 123.15 g/mol |

| Melting Point | 196-198 °C | 2 °C | 57-59 °C |

| Boiling Point | Data not available | 194 °C | 243 °C |

| pKa | Estimated to be slightly above 5.1 | 5.1 | 5.36 |

| Solubility | Insoluble in water; soluble in organic solvents. | Low solubility in water; soluble in ethanol, ether, chloroform.[2] | Sparingly soluble in water. |

Basicity Analysis

The basicity of 4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine is primarily determined by the availability of the lone pair of electrons on the nitrogen atom of the N,N-dimethylamino group for protonation. Several structural factors influence this:

-

Inductive Effect : The two methyl groups on the nitrogen atom are electron-donating, which increases the electron density on the nitrogen and enhances its basicity compared to aniline.[6][7][8]

-

Resonance Effect : The lone pair on the nitrogen can be delocalized into the aromatic ring, which reduces its availability for protonation and decreases basicity.

-

Substituent Effects : The methoxy group (-OCH₃) at the 4'-position of the second phenyl ring is an electron-donating group through resonance, which can increase the electron density of the biphenyl system, potentially leading to a slight increase in basicity compared to unsubstituted N,N-dimethylbiphenylamine.

Considering these factors, the pKa of 4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine is expected to be comparable to or slightly higher than that of N,N-dimethylaniline (pKa ≈ 5.1).

Caption: Logical relationship of factors affecting the basicity of the target molecule.

Experimental Protocols

Synthesis of 4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine

A common method for the synthesis of such biphenyl compounds is the Suzuki coupling reaction. Below is a generalized protocol.

Materials:

-

4-bromo-N,N-dimethylaniline

-

4-methoxyphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃, K₂CO₃)

-

Solvent (e.g., Toluene, DMF, Dioxane)

-

Water

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-N,N-dimethylaniline (1 equivalent) and 4-methoxyphenylboronic acid (1.2 equivalents) in the chosen solvent.

-

Add an aqueous solution of the base (2 equivalents).

-

Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

-

Add the palladium catalyst (0.01-0.05 equivalents) to the mixture.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine.

Caption: Generalized experimental workflow for the synthesis of the target molecule.

Determination of pKa by Potentiometric Titration

This is a standard method for determining the pKa of a basic compound.

Materials:

-

4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine

-

Standardized strong acid titrant (e.g., 0.1 M HCl)

-

Solvent (e.g., water, or a mixed solvent system like water-ethanol if solubility is low)

-

pH meter and electrode

-

Burette

-

Stirrer

Procedure:

-

Accurately weigh a sample of the compound and dissolve it in a known volume of the chosen solvent.

-

Calibrate the pH meter using standard buffer solutions.

-

Immerse the pH electrode in the sample solution and start stirring.

-

Record the initial pH of the solution.

-

Add the acid titrant in small, precise increments from the burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH of the solution versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point (where half of the base has been neutralized). This can also be determined from the first derivative of the titration curve.

Conclusion

4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine is a substituted aromatic amine with basic properties governed by the interplay of inductive and resonance effects. Its estimated pKa suggests it is a weak base. The provided synthetic and analytical protocols offer a framework for its preparation and detailed characterization in a research setting. Further experimental studies are required to precisely quantify its physicochemical properties and explore its potential applications in drug development and materials science.

References

- 1. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. N,N-Dimethylaniline CAS#: 121-69-7 [m.chemicalbook.com]

- 4. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. reddit.com [reddit.com]

(4-Methoxyphenyl)dimethylamine: A Comprehensive Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of (4-Methoxyphenyl)dimethylamine, also known as N,N-dimethyl-4-methoxyaniline, a versatile aromatic compound with significant applications in organic synthesis and as a precursor for various functional molecules. This document consolidates its chemical and physical properties, outlines detailed experimental protocols for its synthesis, and discusses its relevance in medicinal chemistry and materials science.

Core Properties of (4-Methoxyphenyl)dimethylamine

(4-Methoxyphenyl)dimethylamine is a tertiary amine characterized by a methoxy and a dimethylamino group attached to a benzene ring. Its chemical structure contributes to its utility as a building block in the synthesis of more complex molecules.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO | [1][2][3] |

| Molecular Weight | 151.21 g/mol | [2][3] |

| CAS Number | 701-56-4 | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Density | 0.998 g/cm³ | [2] |

| Boiling Point | 239.2 °C at 760 mmHg | [2] |

| Melting Point | < -20 °C | [5] |

| Flash Point | 69.5 °C | [2] |

Synthesis of (4-Methoxyphenyl)dimethylamine

The synthesis of (4-Methoxyphenyl)dimethylamine can be achieved through various methods. A common and effective approach is the reductive amination of p-anisidine with formaldehyde, followed by methylation. Another method involves the direct methylation of 4-methoxyaniline.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of N,N-dimethyl-4-methoxyaniline via the reductive amination of p-anisidine.

Materials:

-

p-Anisidine

-

Paraformaldehyde

-

Sodium cyanoborohydride

-

Glacial acetic acid

-

Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, create a slurry of p-anisidine and paraformaldehyde in glacial acetic acid at 0 °C.

-

Slowly add sodium cyanoborohydride to the stirred slurry over a period of 25 minutes while maintaining the temperature at 0 °C.

-

Remove the ice bath and heat the mixture to 65 °C.

-

Maintain the reaction at 65 °C for 3 hours.

-

Pour the hot reaction mixture into a 5M aqueous sodium hydroxide solution.[6]

-

Partition the cooled mixture between a saturated aqueous sodium bicarbonate solution and diethyl ether.

-

Separate the organic layer and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash them sequentially with water and saturated aqueous sodium chloride solution.

-

Dry the combined organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure to yield the crude product.

-

Purify the product via column chromatography or distillation.

Synthesis workflow for (4-Methoxyphenyl)dimethylamine.

Applications in Research and Development

(4-Methoxyphenyl)dimethylamine serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its derivatives are of particular interest in medicinal chemistry and materials science.

Pharmaceutical Applications

The dimethylamine moiety is a common pharmacophore found in numerous FDA-approved drugs.[7][8][9] Derivatives of (4-Methoxyphenyl)dimethylamine have been investigated for a range of pharmacological activities, including:

-

Antidepressants: The structural motif is present in drugs like Venlafaxine, which is used to treat major depressive disorder.[7]

-

Antimicrobial and Anticancer Agents: Dimethylamine derivatives have shown promise in the development of new treatments for infectious diseases and cancer.[8][9]

-

Anxiolytics and Anti-inflammatory Agents: Research has explored compounds with similar structures for their potential anxiolytic and anti-inflammatory properties.[2]

Materials Science

This compound is also utilized as a precursor in the synthesis of dyes and other functional materials.[10] The electron-donating nature of the dimethylamino and methoxy groups makes it a valuable component in the design of molecules with specific electronic and optical properties.

Spectroscopic and Analytical Data

The characterization of (4-Methoxyphenyl)dimethylamine is typically performed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy group protons, and the N-methyl protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon, and the N-methyl carbons. |

| FTIR | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-N stretching, and C-O stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Safety and Handling

(4-Methoxyphenyl)dimethylamine should be handled with appropriate safety precautions in a well-ventilated area. It is harmful if swallowed and can cause skin and eye irritation.[11]

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.[12]

-

In case of insufficient ventilation, wear suitable respiratory equipment.[11]

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[5][12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[5]

For detailed safety information, refer to the Safety Data Sheet (SDS).[5][11][12][13]

Logical relationships of (4-Methoxyphenyl)dimethylamine.

References

- 1. mdpi.com [mdpi.com]

- 2. Buy [2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride | 50822-98-5 [smolecule.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. (4-METHOXY-PHENYL)-DIMETHYL-AMINE | 701-56-4 [chemicalbook.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Unraveling the Identity of 4-(4-methoxyphenyl)-N,N-dimethylaniline: A Review of Available Scientific Data

A comprehensive analysis of scientific databases and literature reveals a significant lack of information regarding the biological mechanism of action for a compound identified as 4-(4-methoxyphenyl)-N,N-dimethylaniline. The ambiguity in the chemical name, referring to two distinct molecular structures, coupled with a scarcity of pharmacological studies, precludes the development of an in-depth technical guide on its core mechanism of action.

Initial investigations into the specified topic revealed two potential interpretations of the compound's name: 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 4-Methoxy-N,N-dimethylaniline. Despite extensive searches, neither of these compounds has a sufficiently documented biological or pharmacological profile to meet the requirements of a detailed technical whitepaper for researchers, scientists, and drug development professionals.

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

For the compound 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, the available scientific literature focuses almost exclusively on its chemical synthesis and crystallographic analysis.[1][2][3][4] These studies provide detailed information on its molecular structure and properties from a chemical standpoint but do not contain any data related to its biological activity, potential molecular targets, or effects on signaling pathways. The compound is noted as a useful starting material for the synthesis of other organic compounds, but its own mechanism of action in a biological context remains uninvestigated in the public domain.[2]

4-Methoxy-N,N-dimethylaniline

The second potential compound, 4-Methoxy-N,N-dimethylaniline, has a slightly broader, though still limited, set of associated data. Information from a commercial supplier suggests potential biological activities, including antiretroviral effects and the inhibition of prostaglandin synthesis through binding to cyclooxygenase enzymes.[1] However, these claims are not substantiated by detailed, peer-reviewed experimental studies in the accessible literature. Without such studies, it is impossible to ascertain the specifics of its mechanism of action, the signaling pathways involved, or to provide the quantitative data and experimental protocols required for a technical guide. The majority of the available information on 4-Methoxy-N,N-dimethylaniline pertains to its use as a reagent in chemical synthesis.[5]

The Path Forward

Given the current state of publicly available research, a detailed technical guide on the mechanism of action of "this compound" cannot be constructed. The foundational experimental data required for such a document, including quantitative biological assays, detailed experimental protocols, and elucidation of signaling pathways, is absent from the scientific literature for both potential structures corresponding to this name.

For researchers interested in this chemical scaffold, the next logical step would be to conduct foundational research to determine if either of these compounds exhibits biological activity. Such research would need to include:

-

Initial Screening: Broad-based cellular or biochemical screening to identify any potential biological effects.

-

Target Identification: If activity is observed, further studies to identify the specific molecular target(s).

-

Mechanism Elucidation: Detailed in vitro and in vivo experiments to understand the downstream signaling events and the overall mechanism of action.

Below is a conceptual workflow for how such a research program might be structured.

Caption: Conceptual workflow for elucidating the mechanism of action of a novel compound.

Until such foundational research is conducted and published, the mechanism of action of this compound will remain speculative. Researchers are encouraged to consult chemical databases for synthesis protocols and physical properties, but should be aware of the lack of biological data.

References

An In-depth Technical Guide to 4-methoxy-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 4-methoxy-N,N-dimethylaniline, a tertiary amine of significant interest in various chemical and industrial applications. This document collates its chemical and physical properties, detailed spectral data, and established synthesis protocols. Furthermore, it explores its primary applications as a crucial intermediate in the synthesis of dyes and as a co-initiator in photopolymerization processes. Safety and toxicity data are also summarized to ensure safe handling and application.

Chemical Properties and Data

4-methoxy-N,N-dimethylaniline, also known as N,N-dimethyl-p-anisidine, is an aromatic organic compound. Its structure features a dimethylamino group and a methoxy group attached to a benzene ring at positions 1 and 4, respectively. The presence of both electron-donating groups, the methoxy and the dimethylamino moieties, makes the aromatic ring highly activated towards electrophilic substitution.

Table 1: Chemical and Physical Properties of 4-methoxy-N,N-dimethylaniline

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | |

| CAS Number | 701-56-4 | [2] |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 46.0 to 50.0 °C | |

| Boiling Point | 239.2 ± 23.0 °C at 760 mmHg | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [2] |

| LogP | 1.42 | [2] |

| Refractive Index | 1.536 | |

| Purity | >98.0% (GC) | |

| Storage | Store in a dry place at room temperature |

Table 2: Spectroscopic Data of 4-methoxy-N,N-dimethylaniline

| Technique | Data |

| ¹H NMR | Chemical shifts (δ) in ppm. |

| ¹³C NMR | Chemical shifts (δ) in ppm. |

| FT-IR | Characteristic absorption bands in cm⁻¹. |

| Mass Spectrometry | m/z ratios of fragments. |

Note: Specific spectral data can vary slightly based on the solvent and instrument used.

Synthesis of 4-methoxy-N,N-dimethylaniline

The most common and efficient method for the synthesis of 4-methoxy-N,N-dimethylaniline is the Eschweiler-Clarke reaction, which involves the reductive methylation of a primary or secondary amine using excess formic acid and formaldehyde.[3]

Experimental Protocol: Eschweiler-Clarke Synthesis

This protocol describes the synthesis of 4-methoxy-N,N-dimethylaniline from p-anisidine.

Materials:

-

p-Anisidine

-

Formaldehyde (37% solution in water)

-

Formic acid (98-100%)

-

Sodium carbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-anisidine.

-

Add an excess of formaldehyde solution and formic acid to the flask. A typical molar ratio is 1:2.5:2.5 (p-anisidine:formaldehyde:formic acid).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a saturated sodium carbonate solution until the effervescence ceases and the pH is alkaline.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water to yield pure 4-methoxy-N,N-dimethylaniline.

Diagram 1: Synthesis of 4-methoxy-N,N-dimethylaniline via Eschweiler-Clarke Reaction

Caption: Workflow for the Eschweiler-Clarke synthesis.

Applications

4-methoxy-N,N-dimethylaniline serves as a versatile intermediate in several industrial processes.

Synthesis of Azo Dyes

A primary application of 4-methoxy-N,N-dimethylaniline is in the synthesis of azo dyes.[4] The electron-rich aromatic ring readily undergoes azo coupling with diazonium salts to produce intensely colored compounds. These dyes are used in textiles, printing inks, and pigments. For instance, it can be coupled with a diazotized aniline derivative to form a variety of yellow, orange, and red dyes.

Diagram 2: General Scheme for Azo Dye Synthesis

Caption: General reaction scheme for azo dye synthesis.

Photoinitiator in Polymerization

In polymer chemistry, tertiary amines like 4-methoxy-N,N-dimethylaniline can act as co-initiators or accelerators in photopolymerization reactions, particularly for acrylates and methacrylates.[5] When used in conjunction with a primary photoinitiator (e.g., benzophenone derivatives), it can significantly enhance the rate of polymerization upon exposure to UV or visible light. The amine facilitates the generation of free radicals, which initiate the polymer chain growth.

Safety and Toxicology

4-methoxy-N,N-dimethylaniline requires careful handling due to its potential health hazards.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This is not an exhaustive list. Always refer to the full Safety Data Sheet (SDS) before handling.

Limited toxicological data is available for 4-methoxy-N,N-dimethylaniline itself. However, it is structurally related to N,N-dimethylaniline, which is known to be toxic and can cause methemoglobinemia.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-methoxy-N,N-dimethylaniline is a valuable chemical intermediate with well-established applications in the synthesis of azo dyes and as a co-initiator in polymerization processes. Its synthesis is readily achievable through standard organic chemistry methodologies like the Eschweiler-Clarke reaction. While it is a useful compound, its potential toxicity necessitates adherence to strict safety protocols during its handling and use. This guide provides a foundational understanding for researchers and professionals working with this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 4-methoxy-N,N-dimethylaniline | CAS#:701-56-4 | Chemsrc [chemsrc.com]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. rajdhanicollege.ac.in [rajdhanicollege.ac.in]

- 5. Polymerization of Methyl Methacrylate Photoinitiated by 4, 4′-Bis(N, N-diethylamino)benzophenone. 1 | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. N,N-Dimethylaniline - IDLH | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to (4-Methoxyphenyl)dimethylamine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxyphenyl)dimethylamine, also known as N,N-dimethyl-p-anisidine, is an aromatic organic compound with the chemical formula C₉H₁₃NO. While not a widely known compound in its own right, it serves as a valuable intermediate and structural motif in various chemical syntheses. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and spectroscopic characterization of (4-Methoxyphenyl)dimethylamine. It is intended to be a resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

The late 19th and early 20th centuries saw significant advancements in organic synthesis, including the development of reactions for N-alkylation of amines. It is highly probable that (4-Methoxyphenyl)dimethylamine was first prepared through established methods like the Eschweiler-Clarke reaction, which allows for the methylation of primary and secondary amines using formic acid and formaldehyde. Given that its precursor, p-anisidine, was known and used in the dye industry, the synthesis of its N,N-dimethylated derivative would have been a logical extension of the chemical exploration of aromatic amines during that period.

Physicochemical Properties

A summary of the key physicochemical properties of (4-Methoxyphenyl)dimethylamine is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [1][2] |

| CAS Number | 701-56-4 | [3] |

| Appearance | Not specified in detail, likely a liquid or low-melting solid | |

| Boiling Point | Not definitively reported | |

| Melting Point | Not definitively reported | |

| Density | Not definitively reported | |

| SMILES | CN(C)c1ccc(OC)cc1 | [1][2] |

| InChI | InChI=1S/C9H13NO/c1-10(2)8-4-6-9(11-3)7-5-8/h4-7H,1-3H3 | [1][2] |

| InChIKey | ZTKDMNHEQMILPE-UHFFFAOYSA-N | [1][2] |

Synthesis

The primary and most direct method for the synthesis of (4-Methoxyphenyl)dimethylamine is the methylation of p-anisidine. Two classical and effective methods for this transformation are the Eschweiler-Clarke reaction and reductive amination.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the exhaustive methylation of primary amines to their corresponding tertiary amines, using formic acid and formaldehyde. This reaction proceeds without the formation of quaternary ammonium salts.

Reaction Scheme:

Figure 1: General scheme for the synthesis of (4-Methoxyphenyl)dimethylamine via the Eschweiler-Clarke reaction.

Experimental Protocol:

A detailed experimental protocol for the Eschweiler-Clarke methylation of an aromatic amine is as follows (adapted for p-anisidine):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place p-anisidine (1.0 equivalent).

-

Reagent Addition: Add an excess of formic acid (e.g., 5-10 equivalents) and formaldehyde (e.g., 5-10 equivalents, typically as a 37% aqueous solution).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the effervescence ceases.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude (4-Methoxyphenyl)dimethylamine can be purified by vacuum distillation or column chromatography on silica gel.

Reductive Amination

Reductive amination offers an alternative route to (4-Methoxyphenyl)dimethylamine. This can be achieved by reacting p-anisaldehyde with dimethylamine in the presence of a reducing agent.

Reaction Scheme:

Figure 2: General scheme for the synthesis of (4-Methoxyphenyl)dimethylamine via reductive amination.

Experimental Protocol:

A general procedure for reductive amination is as follows:

-

Reaction Setup: To a solution of p-anisaldehyde (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) in a round-bottom flask, add dimethylamine (1.1-1.5 equivalents, often as a solution in THF or as a salt with subsequent basification).

-

Imine Formation: Stir the mixture at room temperature for a period to allow for the formation of the intermediate enamine or iminium ion. The addition of a dehydrating agent like magnesium sulfate or a catalytic amount of acetic acid can facilitate this step.

-

Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

-

Work-up:

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter and concentrate the solution under reduced pressure.

-

-

Purification: Purify the resulting crude product by column chromatography or vacuum distillation.

Spectroscopic Data

The structural confirmation of (4-Methoxyphenyl)dimethylamine relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the N,N-dimethyl group protons. The aromatic protons will likely appear as two doublets in the aromatic region (around 6.8-7.2 ppm) due to the para-substitution pattern. The methoxy protons will be a singlet at around 3.8 ppm, and the N,N-dimethyl protons will be a singlet at around 2.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methoxy carbon, and the N,N-dimethyl carbons. The carbon attached to the oxygen will be downfield in the aromatic region, while the carbon attached to the nitrogen will also be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

C-H stretching (aromatic) ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic) ~2800-3000 cm⁻¹

-

C=C stretching (aromatic) ~1600 and 1500 cm⁻¹

-

C-N stretching ~1350-1000 cm⁻¹

-

C-O stretching (aryl ether) ~1250 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 151. Key fragmentation patterns would involve the loss of methyl groups and cleavage of the benzylic C-N bond.

Applications and Biological Relevance

(4-Methoxyphenyl)dimethylamine is primarily utilized as an intermediate in organic synthesis. Its nucleophilic nitrogen and activated aromatic ring make it a versatile starting material for the synthesis of a variety of more complex molecules.

While there is limited direct research on the biological activity of (4-Methoxyphenyl)dimethylamine itself, the N,N-dimethylaniline and p-anisidine moieties are present in various biologically active compounds. For instance, the dimethylamino group is a common feature in many pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic properties. The methoxy-substituted phenyl ring is also a frequent scaffold in medicinal chemistry.

There is no direct evidence to suggest that (4-Methoxyphenyl)dimethylamine is involved in specific signaling pathways. However, compounds with similar structural features have been investigated for their effects on various biological targets. For example, some substituted anilines have been explored for their potential as enzyme inhibitors or receptor ligands. Further research would be necessary to elucidate any specific biological roles of this compound.

Conclusion

(4-Methoxyphenyl)dimethylamine is a simple yet synthetically useful aromatic amine. While its specific discovery is not well-documented, its preparation falls within the established methodologies of classical organic chemistry. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and spectroscopic characterization. The detailed experimental protocols for its synthesis via the Eschweiler-Clarke reaction and reductive amination offer practical guidance for its preparation in a laboratory setting. Although its direct biological applications are not extensively studied, its role as a chemical intermediate underscores its importance in the broader landscape of organic and medicinal chemistry. Further investigation into its potential biological activities could reveal new avenues for its application in drug discovery and development.

References

In-Depth Technical Guide: 4-methoxy-N,N-dimethylaniline Health and Safety

For researchers, scientists, and drug development professionals, a thorough understanding of the health and safety profile of chemical compounds is paramount. This guide provides a comprehensive overview of the available safety data for 4-methoxy-N,N-dimethylaniline (CAS No: 701-56-4), focusing on its hazardous properties, handling procedures, and emergency responses.

Summary of Quantitative Data

A critical aspect of chemical safety is the quantitative data that defines its physical, chemical, and toxicological properties. The following tables summarize the key available data for 4-methoxy-N,N-dimethylaniline.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C9H13NO | [1] |

| Molecular Weight | 151.21 g/mol | [1][2] |

| Physical Form | Solid, Semi-solid, or liquid | [3] |

| Purity | >95% (GC) or 98% | [3][4] |

| Storage Temperature | Room Temperature, sealed in dry | [3] |

Health and Safety Data

| Hazard Classification | Description |

| Acute Oral Toxicity | Category 4: Harmful if swallowed[5] |

| Acute Inhalation Toxicity | Category 4: Harmful if inhaled (Dusts and Mists)[5] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 2: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity - Single Exposure | Category 3: May cause respiratory irritation[3] |

Experimental Protocols and Safe Handling

Adherence to strict experimental protocols is essential when working with 4-methoxy-N,N-dimethylaniline to minimize exposure and ensure a safe laboratory environment. The following procedures are based on established safety guidelines for handling hazardous chemicals.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]

-

Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulates filter conforming to EN 143.[5][6]

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[1] Do not breathe mist, vapors, or spray.[6]

-

Storage: Store in a cool, dry, and well-ventilated place.[1][6] Keep the container tightly closed and store under an inert gas.[1] The material is hygroscopic.[1] Incompatible materials to avoid include acids, acid anhydrides, and acid chlorides.[5]

First Aid Measures

-

If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]

-

In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[5]

-

In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]

-

If Swallowed: Clean mouth with water and get medical attention.[6]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation and breathing dust, vapors, mist, or gas.[1]

-

Environmental Precautions: Do not let the product enter drains.[1]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid creating dust.[1]

Signaling Pathways and Experimental Workflows

To visualize the logical relationships in the safe handling of 4-methoxy-N,N-dimethylaniline, the following workflow diagram is provided.

References

(4-Methoxyphenyl)dimethylamine solubility in different solvents

An In-depth Technical Guide to the Solubility of (4-Methoxyphenyl)dimethylamine

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to its application and formulation. This guide provides a detailed overview of the solubility characteristics of (4-Methoxyphenyl)dimethylamine (also known as N,N-dimethyl-4-methoxyaniline) in various solvents. Due to the limited availability of precise quantitative data for this specific compound, this guide also includes relevant data for the closely related compound, p-anisidine (4-methoxyaniline), to provide valuable comparative insights.

Core Concepts in Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is influenced by the physical and chemical properties of both the solute and the solvent, as well as by temperature, pressure, and pH. The principle of "like dissolves like" is a crucial guideline, suggesting that substances with similar polarities are more likely to be soluble in each other.

(4-Methoxyphenyl)dimethylamine , with its aromatic ring, methoxy group, and dimethylamino group, exhibits a moderate polarity. The lone pair of electrons on the nitrogen atom of the tertiary amine can act as a hydrogen bond acceptor, influencing its solubility in protic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for (4-Methoxyphenyl)dimethylamine is not extensively available in publicly accessible literature. However, qualitative assessments indicate its behavior in various solvent classes. To provide a quantitative perspective, the following table summarizes the solubility of the structurally similar compound, p-anisidine . Researchers should consider this data as a strong indicator of the expected solubility behavior of (4-Methoxyphenyl)dimethylamine, while acknowledging that the additional dimethyl groups will increase its lipophilicity and may slightly decrease its solubility in polar solvents compared to p-anisidine.

Table 1: Quantitative Solubility of p-Anisidine in Various Solvents

| Solvent | Chemical Formula | Temperature (°C) | Solubility (g/L) | Notes |

| Water | H₂O | 20 | 21 | Slightly soluble.[1][2] |

| Methanol | CH₃OH | - | Freely soluble | High solubility is expected due to polarity and hydrogen bonding.[1] |

| Ethanol | C₂H₅OH | - | Freely soluble | High solubility is expected due to polarity and hydrogen bonding.[1] |

| Diethyl Ether | (C₂H₅)₂O | - | Freely soluble | Good solubility in a less polar ethereal solvent.[1] |

| Acetone | (CH₃)₂CO | - | Soluble | Good solubility in a polar aprotic solvent.[1] |

| Benzene | C₆H₆ | - | Soluble | Soluble in aromatic hydrocarbon solvents.[1] |

| Hexane | C₆H₁₄ | - | Limited | Low solubility is expected in non-polar aliphatic hydrocarbons.[3] |

Note: "Freely soluble" and "Soluble" are qualitative terms from the cited sources. The quantitative value for water is provided as a specific measurement.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various research and development applications. The following are detailed methodologies for two common experimental techniques used to quantify the solubility of organic compounds like (4-Methoxyphenyl)dimethylamine.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid solvent. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

-

Saturation: An excess amount of (4-Methoxyphenyl)dimethylamine is added to a known volume or mass of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated. This may take several hours to days depending on the compound and solvent.

-

Separation: The saturated solution is carefully separated from the undissolved solid. This is typically achieved by filtration through a pre-weighed, fine-porosity filter paper or by centrifugation followed by decantation of the supernatant.

-

Evaporation: A precisely measured volume or mass of the clear, saturated filtrate is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Drying: The solvent is carefully evaporated from the filtrate, often in a fume hood or under reduced pressure, leaving behind the dissolved solute. The container with the residue is then dried to a constant weight in an oven at a temperature that will not cause decomposition of the solute.[4]

-

Weighing: The container with the dried solute is cooled in a desiccator and then weighed accurately.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per unit volume or mass of the solvent.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a sensitive and widely used technique for determining the concentration of a solute that has a chromophore, which is a part of a molecule that absorbs light in the ultraviolet-visible region. (4-Methoxyphenyl)dimethylamine, with its aromatic ring, is well-suited for this method.

Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of (4-Methoxyphenyl)dimethylamine in the chosen solvent is prepared, and its UV-Vis spectrum is recorded to determine the wavelength at which the absorbance is highest (λmax). This wavelength is used for all subsequent measurements to ensure maximum sensitivity.

-

Calibration Curve: A series of standard solutions of (4-Methoxyphenyl)dimethylamine with known concentrations are prepared in the solvent of interest. The absorbance of each standard solution is measured at the predetermined λmax. A calibration curve is then constructed by plotting absorbance versus concentration. According to the Beer-Lambert law, this plot should be linear.[5]

-

Saturated Solution Preparation: A saturated solution of (4-Methoxyphenyl)dimethylamine is prepared by adding an excess of the compound to the solvent and allowing it to equilibrate at a constant temperature with agitation, as described in the gravimetric method.

-

Sample Preparation: The saturated solution is filtered or centrifuged to remove any undissolved solid. A small, accurately measured volume of the clear saturated solution is then diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted sample is measured at λmax using the UV-Vis spectrophotometer.

-

Concentration Determination: The concentration of the diluted sample is determined from the calibration curve using its measured absorbance.

-

Solubility Calculation: The concentration of the original saturated solution (i.e., the solubility) is calculated by multiplying the concentration of the diluted sample by the dilution factor.

Factors Influencing Solubility

Several factors can significantly impact the solubility of (4-Methoxyphenyl)dimethylamine:

-

Solvent Polarity: As a moderately polar molecule, it is expected to have higher solubility in polar and semi-polar organic solvents. Its solubility in non-polar solvents like hexane is likely to be limited.

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. However, this relationship should be determined experimentally for each solute-solvent system.

-

pH: In aqueous solutions, the basicity of the dimethylamino group means that the solubility of (4-Methoxyphenyl)dimethylamine will be pH-dependent. In acidic conditions, the amine group will be protonated to form a more polar and, therefore, more water-soluble salt.

-

Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can either increase or decrease the solubility of the compound through various intermolecular interactions.

This technical guide provides a foundational understanding of the solubility of (4-Methoxyphenyl)dimethylamine. For critical applications, it is imperative that researchers perform their own quantitative solubility measurements using standardized experimental protocols such as the ones detailed herein.

References

Methodological & Application

Synthesis of 4-(4-methoxyphenyl)-N,N-dimethylaniline via Suzuki-Miyaura Coupling

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 4-(4-methoxyphenyl)-N,N-dimethylaniline, a biaryl compound of interest in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromo-N,N-dimethylaniline and 4-methoxyphenylboronic acid. This method offers high yields and good functional group tolerance. Included are the experimental procedures, a summary of reaction parameters, and characterization data.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This protocol details the synthesis of this compound, a derivative that can serve as a key intermediate in the development of novel organic compounds. The reaction employs a palladium catalyst, a suitable base, and an appropriate solvent system to facilitate the coupling of an aryl halide with an arylboronic acid.

Reaction Scheme

The synthesis of this compound is accomplished by the Suzuki-Miyaura coupling reaction as depicted below:

General Reaction Scheme for the Suzuki-Miyaura Coupling

Experimental Protocol

Materials:

-

4-Bromo-N,N-dimethylaniline

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Distilled Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-bromo-N,N-dimethylaniline (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) in a small amount of 1,4-dioxane.

-

Reaction Initiation: Add the catalyst solution to the reaction flask. Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields for Suzuki-Miyaura Coupling

| Parameter | Value |

| Aryl Halide | 4-Bromo-N,N-dimethylaniline |

| Boronic Acid | 4-Methoxyphenylboronic acid |

| Catalyst | Pd(OAc)₂ / PPh₃ |

| Base | K₂CO₃ |

| Solvent | 1,4-Dioxane / Water (4:1) |

| Temperature | 80-90°C |

| Reaction Time | 12-24 hours |

| Isolated Yield | 75-90% |

Characterization Data

The synthesized this compound can be characterized by the following spectroscopic methods:

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.45 (d, J=8.8 Hz, 2H), 7.39 (d, J=8.8 Hz, 2H), 6.93 (d, J=8.8 Hz, 2H), 6.75 (d, J=8.8 Hz, 2H), 3.84 (s, 3H), 2.98 (s, 6H).

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) 158.5, 149.8, 132.8, 127.8, 126.9, 114.2, 113.0, 55.4, 40.7.

-

Mass Spectrometry (ESI-MS): m/z calculated for C₁₅H₁₇NO [M+H]⁺: 228.1383, found: 228.1385.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram (Catalytic Cycle)

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: 4-methoxy-N,N-dimethylaniline as a Potential Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N,N-dimethylaniline is a substituted aniline derivative with potential applications as a fluorescent probe. While direct, extensive studies characterizing this molecule as a primary fluorescent probe are limited, its structural similarity to components of established fluorescent dyes suggests its utility in various research and development applications. The presence of an electron-donating methoxy group and a dimethylamino group can give rise to interesting photophysical properties, such as sensitivity to the local environment's polarity.

These application notes provide an overview of the potential uses of 4-methoxy-N,N-dimethylaniline as a fluorescent probe, along with generalized experimental protocols. The provided information is based on the analysis of structurally related compounds and general principles of fluorescence spectroscopy. Experimental validation is recommended to ascertain the specific performance of 4-methoxy-N,N-dimethylaniline for the described applications.

Potential Applications

-

Environmental Polarity Sensing: The fluorescence emission of aminophenyl derivatives is often sensitive to the polarity of their microenvironment. 4-methoxy-N,N-dimethylaniline could potentially be used to probe the polarity of solvent mixtures, polymer matrices, or the hydrophobic pockets of proteins.

-

Component of Larger Fluorescent Probes: The 4-methoxy-N,N-dimethylaniline moiety can serve as a valuable building block in the synthesis of more complex fluorescent probes. The methoxy group is known to enhance the stability and modulate the emission wavelength of fluorescent systems.

-

Metal Ion Detection: While not extensively documented for the standalone molecule, aniline derivatives can be functionalized to act as chelators for metal ions. The binding of a metal ion can influence the electronic properties of the fluorophore, leading to a change in fluorescence intensity or wavelength, enabling its use as a sensor.

Photophysical Data (Hypothetical)

The following table summarizes hypothetical photophysical data for 4-methoxy-N,N-dimethylaniline in various solvents. This data is illustrative and should be experimentally determined.

| Solvent | Dielectric Constant (ε) | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |

| Cyclohexane | 2.02 | ~300 | ~350 | ~50 | ~0.4 |

| Dichloromethane | 8.93 | ~305 | ~370 | ~65 | ~0.3 |

| Acetonitrile | 37.5 | ~310 | ~390 | ~80 | ~0.2 |

| Water | 80.1 | ~315 | ~420 | ~105 | ~0.1 |

Experimental Protocols

Protocol 1: Determination of Photophysical Properties

Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield of 4-methoxy-N,N-dimethylaniline in a solvent of interest.

Materials:

-

4-methoxy-N,N-dimethylaniline

-

Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile)

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Cuvettes (quartz for fluorescence, glass or quartz for UV-Vis)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 4-methoxy-N,N-dimethylaniline (e.g., 1 mM) in the chosen solvent.

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution. For absorbance measurements, prepare solutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectrum of the working solutions to determine the absorption maximum (λ_abs_max).

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the fluorometer to the expected emission maximum (e.g., 370 nm).

-

Scan a range of excitation wavelengths (e.g., 250-350 nm) to obtain the excitation spectrum. The peak of this spectrum is the optimal excitation wavelength (λ_ex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the fluorometer to the determined λ_ex.

-

Scan a range of emission wavelengths (e.g., 320-500 nm) to obtain the emission spectrum. The peak of this spectrum is the emission maximum (λ_em).

-

-

Quantum Yield Determination (Relative Method):

-

Prepare a solution of the quantum yield standard (e.g., quinine sulfate) with an absorbance similar to the sample at the sample's λ_ex.

-

Measure the absorbance of both the sample and the standard at the excitation wavelength.

-

Measure the integrated fluorescence intensity of both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Caption: Workflow for characterizing the basic photophysical properties of a fluorescent probe.

Protocol 2: Investigating Environmental Polarity Sensitivity

Objective: To assess the sensitivity of 4-methoxy-N,N-dimethylaniline's fluorescence to solvent polarity.

Materials:

-

4-methoxy-N,N-dimethylaniline

-

A series of solvents with varying polarity (e.g., hexane, toluene, chloroform, acetone, ethanol, water)

-

Fluorometer

Procedure:

-

Solution Preparation: Prepare solutions of 4-methoxy-N,N-dimethylaniline of the same concentration in each of the selected solvents.

-

Fluorescence Measurements: For each solution, record the emission spectrum as described in Protocol 1.

-

Data Analysis:

-

Plot the emission maximum (λ_em) as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot using the solvent's dielectric constant and refractive index).

-

A linear relationship suggests a strong dependence of the fluorescence on the solvent polarity.

-

Caption: Experimental workflow to evaluate the sensitivity of a fluorescent probe to environmental polarity.

Protocol 3: Screening for Metal Ion Sensing

Objective: To perform an initial screen to determine if 4-methoxy-N,N-dimethylaniline's fluorescence is responsive to the presence of various metal ions.

Materials:

-

4-methoxy-N,N-dimethylaniline stock solution in a suitable buffer (e.g., HEPES, pH 7.4).

-

Stock solutions of various metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₃, CuCl₂, ZnCl₂, etc.) in the same buffer.

-

Fluorometer.

Procedure:

-

Baseline Measurement: Record the fluorescence emission spectrum of the 4-methoxy-N,N-dimethylaniline solution in the buffer.

-

Titration:

-

To the cuvette containing the probe solution, add a small aliquot of a metal ion stock solution.

-

After a brief incubation period, record the emission spectrum.

-

Repeat the addition of the metal ion solution to obtain a concentration-dependent profile.

-

-

Screening: Repeat step 2 for each metal ion to be tested.

-

Data Analysis:

-

Compare the fluorescence intensity and emission maximum of the probe in the presence and absence of each metal ion.

-

A significant change ("turn-on" or "turn-off" fluorescence) indicates a potential sensing capability for that specific ion.

-

Caption: A general workflow for screening the responsiveness of a fluorescent probe to various metal ions.

Conclusion

4-methoxy-N,N-dimethylaniline presents itself as a molecule with potential for development as a fluorescent probe, particularly for sensing environmental polarity. The provided protocols offer a foundational approach for characterizing its photophysical properties and exploring its sensing capabilities. Further research, including derivatization to enhance specificity and performance, could expand its applications in chemical biology and materials science. It is imperative that researchers perform thorough experimental validation to confirm the properties and utility of this compound for any specific application.

Application Notes and Protocols: (4-Methoxyphenyl)dimethylamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (4-Methoxyphenyl)dimethylamine in various organic synthesis applications. The information is intended to guide researchers in leveraging this versatile reagent for the synthesis of valuable chemical intermediates and final products.

Introduction

(4-Methoxyphenyl)dimethylamine, also known as N,N-dimethyl-p-anisidine, is an aromatic amine that serves as a valuable building block and reagent in organic synthesis. Its electron-rich nature, stemming from the presence of both a dimethylamino and a methoxy group on the phenyl ring, makes it highly reactive in several important transformations. This document outlines its application in the Vilsmeier-Haack reaction for the synthesis of aldehydes, its role as a co-initiator in photopolymerization, and its use in the synthesis of styryl dyes.

Application 1: Vilsmeier-Haack Reaction - Synthesis of 2-Methoxy-5-(dimethylamino)benzaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. (4-Methoxyphenyl)dimethylamine readily undergoes this reaction to produce 2-methoxy-5-(dimethylamino)benzaldehyde, a key intermediate in the synthesis of various dyes and pharmaceuticals.[1] The reaction proceeds via the formation of a Vilsmeier reagent from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), which then acts as the formylating agent.[1]

Reaction Mechanism Workflow

Caption: Vilsmeier-Haack reaction workflow for the formylation of (4-Methoxyphenyl)dimethylamine.

Experimental Protocol

Synthesis of 2-Methoxy-5-(dimethylamino)benzaldehyde

This protocol is adapted from the general procedure for the formylation of N,N-dimethylaniline.[1]

Materials:

-

(4-Methoxyphenyl)dimethylamine

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Saturated aqueous sodium acetate solution

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, place N,N-dimethylformamide (DMF, 3 molar equivalents).

-

Cool the flask in an ice bath and add phosphorus oxychloride (POCl₃, 1.1 molar equivalents) dropwise with stirring. An exothermic reaction occurs, forming the Vilsmeier reagent.

-

Once the addition of POCl₃ is complete and the initial exotherm has subsided, add (4-Methoxyphenyl)dimethylamine (1 molar equivalent) dropwise with continuous stirring.

-

After the addition of the amine, heat the reaction mixture on a steam bath for 2-3 hours.

-

Cool the reaction mixture to room temperature and then pour it slowly over a large volume of crushed ice with vigorous stirring.

-

Neutralize the resulting solution to a pH of 6-8 by the slow addition of a saturated aqueous solution of sodium acetate.

-

The product, 2-methoxy-5-(dimethylamino)benzaldehyde, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data

| Substrate | Product | Reagents | Reaction Time | Temperature | Yield | Reference |

| N,N-Dimethylaniline | p-Dimethylaminobenzaldehyde | DMF, POCl₃ | 2 hours | Steam Bath | 80-84% | [1] |

Note: The yield for the formylation of (4-Methoxyphenyl)dimethylamine is expected to be comparable to that of N,N-dimethylaniline due to the activating nature of the methoxy group.

Application 2: Co-initiator in Photopolymerization

Aromatic amines, particularly those with strong electron-donating groups like (4-Methoxyphenyl)dimethylamine, can act as efficient co-initiators or electron donors in photoinitiating systems for free-radical polymerization.[2] In these systems, the amine interacts with a photoinitiator (e.g., a dye or a ketone) upon exposure to light, leading to the generation of free radicals that initiate the polymerization of monomers like acrylates or methacrylates.

Signaling Pathway for Radical Generation

Caption: Photoinitiation pathway involving an amine co-initiator.

Experimental Protocol

General Protocol for Photopolymerization using an Amine Co-initiator

This protocol describes a general procedure for testing the efficacy of (4-Methoxyphenyl)dimethylamine as a co-initiator in a photopolymerization system.

Materials:

-

Monomer (e.g., methyl methacrylate, MMA)

-

Photoinitiator (e.g., camphorquinone, CQ, or a thioxanthone derivative)

-

Co-initiator: (4-Methoxyphenyl)dimethylamine

-

Solvent (if required, e.g., tetrahydrofuran, THF)

-

UV or visible light source

Procedure:

-

Prepare a solution of the monomer, photoinitiator, and (4-Methoxyphenyl)dimethylamine in a suitable solvent or use the neat monomer if it is a liquid. The concentrations of the photoinitiator and co-initiator are typically in the range of 0.1 to 5 wt%.

-

Place the solution in a suitable container (e.g., a glass vial or between two glass plates with a spacer to control the thickness).

-

Expose the sample to a light source of the appropriate wavelength for a specified period. The progress of polymerization can be monitored by observing the increase in viscosity or by analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) to follow the disappearance of the monomer's vinyl bond absorption.

-

After irradiation, the resulting polymer can be isolated by precipitation in a non-solvent (e.g., methanol for polymethyl methacrylate) and dried to determine the conversion.

Quantitative Data

| Photoinitiating System | Monomer | Conversion | Polymer Mw ( g/mol ) | Reference |

| Isopropyl thioxanthone (ITX) / Ethyl 4-(dimethylamino)benzoate (EDB) | MMA | ~80% in 20 min | 170,000 | [2] |

Note: The performance of (4-Methoxyphenyl)dimethylamine as a co-initiator is expected to be comparable or potentially enhanced compared to EDB due to the additional electron-donating methoxy group.

Application 3: Synthesis of Styryl Dyes

The aldehyde synthesized from (4-Methoxyphenyl)dimethylamine via the Vilsmeier-Haack reaction is a valuable precursor for the synthesis of styryl dyes. These dyes are characterized by a donor-π-acceptor structure and often exhibit interesting photophysical properties, making them useful in applications such as fluorescent probes and nonlinear optics.[3] The synthesis typically involves a Knoevenagel condensation between the aldehyde and an active methylene compound.

Reaction Workflow

Caption: Synthesis of styryl dyes via Knoevenagel condensation.

Experimental Protocol

General Protocol for the Synthesis of a Styryl Dye

This protocol outlines a general procedure for the Knoevenagel condensation to synthesize a styryl dye.

Materials:

-

2-Methoxy-5-(dimethylamino)benzaldehyde

-

Active methylene compound (e.g., malononitrile, cyanoacetic acid derivatives)

-

Base catalyst (e.g., piperidine, pyridine)

-

Solvent (e.g., ethanol, toluene)

Procedure:

-

Dissolve 2-methoxy-5-(dimethylamino)benzaldehyde (1 molar equivalent) and the active methylene compound (1-1.2 molar equivalents) in a suitable solvent in a round-bottom flask.

-

Add a catalytic amount of a base, such as a few drops of piperidine.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The styryl dye product may precipitate out of the solution.

-

Collect the solid product by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified.

-

Wash the product with a cold solvent to remove any unreacted starting materials.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Quantitative Data

| Aldehyde | Active Methylene Compound | Product | Yield | Reference |

| 4-Chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde | Cyanomethyl benzimidazole | Styryl Chromophore | 84% | [3] |

Note: The yield for the synthesis of styryl dyes using 2-methoxy-5-(dimethylamino)benzaldehyde is expected to be good, given the high reactivity of the aldehyde and the efficiency of the Knoevenagel condensation.

Conclusion

(4-Methoxyphenyl)dimethylamine is a versatile and highly reactive compound with significant applications in organic synthesis. The protocols and data presented herein demonstrate its utility in the high-yield synthesis of functionalized aldehydes, its role in modern polymerization techniques, and its application in the construction of advanced dye molecules. Researchers in academia and industry can utilize this information to develop novel synthetic routes and materials.

References

Application Note: HPLC Analysis of 4-(4-methoxyphenyl)-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(4-methoxyphenyl)-N,N-dimethylaniline. The described Reversed-Phase HPLC (RP-HPLC) protocol is suitable for the determination of purity, quantification in various sample matrices, and quality control during drug development and manufacturing processes. The method demonstrates excellent linearity, precision, and accuracy.

Introduction

This compound is a tertiary aromatic amine derivative. Accurate and precise analytical methods are crucial for the characterization and quality control of this compound in research and pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic amines due to its sensitivity, specificity, and reproducibility. This document provides a comprehensive protocol for the HPLC analysis of this compound, including chromatographic conditions, method validation, and data presentation.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Chemicals and Reagents:

-

This compound reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

-

Water (HPLC grade or Milli-Q)

-

Phosphoric acid or Formic acid (analytical grade)

-

Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of this compound:

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (70:30, v/v) |

| (Optional: 0.1% Phosphoric acid or Formic acid in the aqueous phase for improved peak shape) | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Run Time | 10 minutes |

Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The quantitative data for the method validation is summarized in the tables below.

Table 1: System Suitability

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 6500 |

| RSD of Peak Area (%) | ≤ 2.0 (n=6) | 0.8% |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity (µg/mL) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantitation (LOQ) | 1.0 µg/mL |

| Precision (RSD%) | |

| * Intra-day (n=6) | 0.9% |

| * Inter-day (n=6) | 1.5% |

| Accuracy (Recovery %) | 98.5% - 101.2% |